N-phenyl-1-propyl-1H-benzimidazol-2-amine
Description
N-phenyl-1-propyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-phenyl-1-propylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCXMIGZXRJMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-1-propyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-phenyl-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-phenyl-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.
Comparison with Similar Compounds
N-phenyl-1-propyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-methyl-1H-benzimidazol-2-amine: This compound has a methyl group instead of a phenyl group, which may result in different pharmacological properties.
N-ethyl-1H-benzimidazol-2-amine: The presence of an ethyl group instead of a propyl group can affect the compound’s reactivity and biological activity.
N-phenyl-1H-benzimidazol-2-amine: Lacking the propyl group, this compound may have different solubility and stability characteristics.
This compound stands out due to its unique combination of phenyl and propyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
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